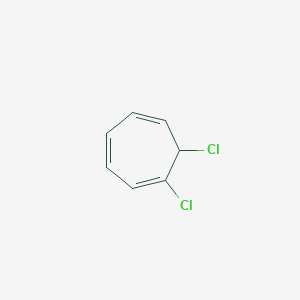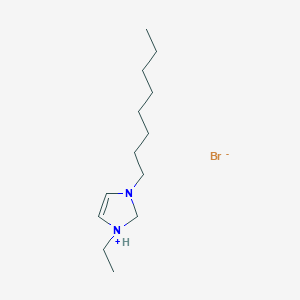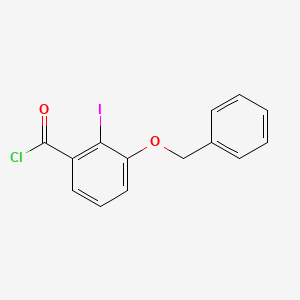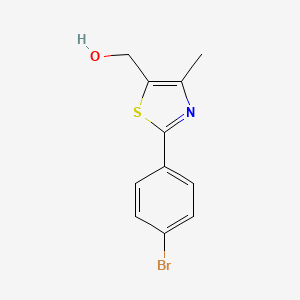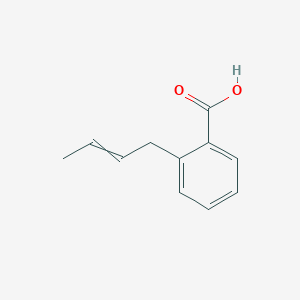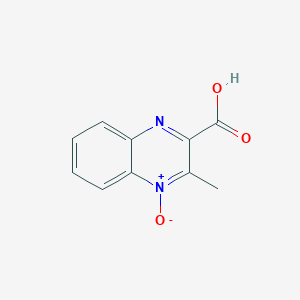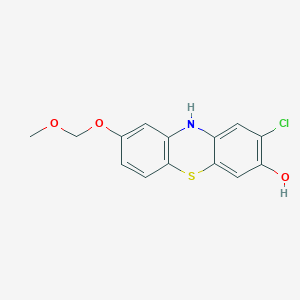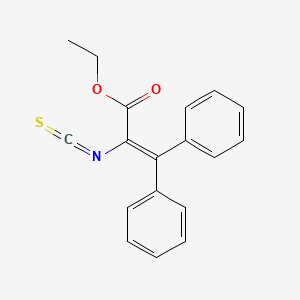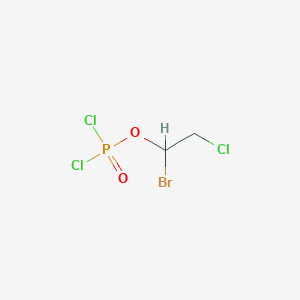
2-Methyl-7-(naphthalen-1-yl)hepta-1,6-dien-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-7-(naphthalen-1-yl)hepta-1,6-dien-3-ol is a chemical compound characterized by its unique structure, which includes a naphthalene ring and a hepta-1,6-dien-3-ol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-7-(naphthalen-1-yl)hepta-1,6-dien-3-ol typically involves the reaction of naphthalene derivatives with appropriate alkenes under specific conditions. One common method includes the use of a Grignard reagent, where the naphthalene derivative is reacted with a suitable alkyl halide in the presence of magnesium to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process while minimizing the production of unwanted by-products .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-7-(naphthalen-1-yl)hepta-1,6-dien-3-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into saturated alcohols.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., hydroxide ions) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, and substituted naphthalene derivatives .
Applications De Recherche Scientifique
2-Methyl-7-(naphthalen-1-yl)hepta-1,6-dien-3-ol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Methyl-7-(naphthalen-1-yl)hepta-1,6-dien-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-7-(naphthalen-1-yl)hepta-1,6-dien-3-one: This compound is similar in structure but contains a ketone group instead of an alcohol group.
6-Methyl-2-(4-methylcyclohex-3-en-1-yl)hepta-1,5-dien-4-ol: Another structurally related compound with different substituents on the hepta-dien backbone.
Uniqueness
2-Methyl-7-(naphthalen-1-yl)hepta-1,6-dien-3-ol is unique due to its specific combination of a naphthalene ring and a hepta-dien backbone, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
61619-04-3 |
|---|---|
Formule moléculaire |
C18H20O |
Poids moléculaire |
252.3 g/mol |
Nom IUPAC |
2-methyl-7-naphthalen-1-ylhepta-1,6-dien-3-ol |
InChI |
InChI=1S/C18H20O/c1-14(2)18(19)13-6-4-9-16-11-7-10-15-8-3-5-12-17(15)16/h3-5,7-12,18-19H,1,6,13H2,2H3 |
Clé InChI |
KBUGBSAKKJCHCZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(CCC=CC1=CC=CC2=CC=CC=C21)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


